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Compound of Interest

Compound Name: 5-(2-hydroxyethyl)pyrimidin-2-ol

CAS No.: 1537368-00-5

Cat. No.: B6266391

Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and molecular biology, the precise identification and

characterization of modified nucleobases are paramount. 5-(2-hydroxyethyl)uracil, a substituted

pyrimidine, and its isomers represent a class of compounds with significant potential in various

therapeutic areas. The subtle differences in the placement of the 2-hydroxyethyl group on the

uracil ring can lead to vastly different biological activities and pharmacological properties.

Consequently, the ability to distinguish between these isomers is a critical analytical challenge.

This guide provides an in-depth comparative analysis of the spectral characteristics of 5-(2-

hydroxyethyl)uracil and its key isomers: 6-(2-hydroxyethyl)uracil, O4-(2-hydroxyethyl)uracil, and

N1-(2-hydroxyethyl)uracil. By leveraging a combination of available experimental data for

related compounds and robust theoretical predictions, we offer a detailed roadmap for their

spectroscopic differentiation using Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The Importance of Isomer Differentiation
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The seemingly minor shift of the 2-hydroxyethyl group among the C5, C6, N1, and O4 positions

of the uracil ring fundamentally alters the molecule's electronic distribution, steric profile, and

hydrogen bonding capabilities. These changes directly impact how the molecule interacts with

biological targets such as enzymes and nucleic acids. For instance, substitution at the N1

position, which is involved in Watson-Crick base pairing, can have profound effects on nucleic

acid structure and function. Therefore, unambiguous identification is not merely an analytical

exercise but a crucial step in understanding structure-activity relationships and ensuring the

development of safe and effective therapeutics.

UV-Visible Spectroscopy: A First Glimpse into
Electronic Structure
UV-Vis spectroscopy provides valuable information about the electronic transitions within the

pyrimidine ring. The position of the substituent significantly influences the π-electron system,

leading to distinct absorption maxima (λmax).

Predicted UV-Vis Absorption Maxima
While experimental data for the exact isomers is limited, theoretical calculations and data from

analogous substituted uracils allow for the prediction of their UV-Vis characteristics in a neutral

aqueous solution.
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Compound Predicted λmax (nm) Rationale

5-(2-hydroxyethyl)uracil ~265

Alkyl substitution at the C5

position of uracil typically

results in a slight bathochromic

(red) shift compared to

unsubstituted uracil (λmax ≈

259 nm).

6-(2-hydroxyethyl)uracil ~260

Substitution at the C6 position

often has a less pronounced

effect on the λmax compared

to C5 substitution.

O4-(2-hydroxyethyl)uracil ~275-280

Alkylation at the O4 position

disrupts the C4=O carbonyl

chromophore and extends

conjugation, leading to a

significant bathochromic shift.

N1-(2-hydroxyethyl)uracil ~260

Alkylation at the N1 position

generally has a minimal effect

on the primary UV absorption

band of the uracil ring.

Expert Insight: The significant red shift predicted for O4-(2-hydroxyethyl)uracil makes UV-Vis

spectroscopy a powerful initial screening tool to differentiate it from the other isomers.

However, distinguishing between the C5, C6, and N1 isomers based solely on their λmax

values can be challenging due to the small expected differences.

Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the steps for acquiring UV-Vis spectra of the uracil derivatives.
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Sample Preparation

Data Acquisition

Data Analysis

1. Dissolve sample in a UV-transparent solvent (e.g., water, methanol) to a known concentration (e.g., 1 mg/mL). 2. Prepare a series of dilutions to find a concentration yielding an absorbance between 0.2 and 0.8 AU.

3. Use a dual-beam spectrophotometer and a quartz cuvette. 4. Record a baseline spectrum with the solvent-filled cuvette. 5. Scan the sample from 200 to 400 nm.

6. Identify the wavelength of maximum absorbance (λmax).
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Figure 1: Workflow for UV-Vis spectral acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unraveling the Molecular Skeleton
NMR spectroscopy is the most definitive technique for the structural elucidation of these

isomers. Both 1H and 13C NMR provide a wealth of information about the chemical

environment of each atom.

Predicted 1H NMR Chemical Shifts (in DMSO-d6)
The chemical shifts of the protons are highly sensitive to their position on the uracil ring and the

hydroxyethyl side chain.
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Proton

5-(2-
hydroxyeth
yl)uracil (δ,
ppm)

6-(2-
hydroxyeth
yl)uracil (δ,
ppm)

O4-(2-
hydroxyeth
yl)uracil (δ,
ppm)

N1-(2-
hydroxyeth
yl)uracil (δ,
ppm)

Key
Differentiati
ng Features

H6 ~7.5 (s) - ~7.8 (d) ~7.7 (d)

The presence

or absence

and the

multiplicity of

the H6 proton

are highly

diagnostic. It

is a singlet for

the C5-

isomer and

absent for the

C6-isomer.

H5 - ~5.5 (s) ~5.9 (d) ~5.6 (d)

The H5

proton signal

is absent in

the C5-

isomer.

N1-H ~11.0 (br s) ~11.1 (br s) ~11.2 (br s) -

The absence

of the N1-H

proton signal

is a clear

indicator of

N1-

substitution.

N3-H ~11.2 (br s) ~11.3 (br s) ~11.4 (br s) ~11.5 (br s)

The N3-H

proton is

present in all

four isomers.

-CH2-CH2OH ~2.5 (t), ~3.5

(t)

~2.6 (t), ~3.6

(t)

~4.4 (t), ~3.8

(t)

~3.8 (t), ~3.6

(t)

The chemical

shift of the

methylene
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group directly

attached to

the ring is

significantly

different for

the O4- and

N1-isomers

compared to

the C-

alkylated

isomers.

Predicted 13C NMR Chemical Shifts (in DMSO-d6)
13C NMR provides complementary information, particularly for the quaternary carbons and the

carbonyl groups.
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Carbon

5-(2-
hydroxyeth
yl)uracil (δ,
ppm)

6-(2-
hydroxyeth
yl)uracil (δ,
ppm)

O4-(2-
hydroxyeth
yl)uracil (δ,
ppm)

N1-(2-
hydroxyeth
yl)uracil (δ,
ppm)

Key
Differentiati
ng Features

C2 ~151 ~152 ~158 ~151

The C2

carbonyl

chemical shift

is sensitive to

substitution at

adjacent

positions.

C4 ~164 ~165 ~168 ~163

The C4 signal

is significantly

downfield in

the O4-

isomer due to

the ether

linkage.

C5 ~110 ~101 ~98 ~102

The chemical

shift of C5 is

highly

dependent on

its

substitution

pattern.

C6 ~141 ~150 ~145 ~143

The C6

chemical shift

varies with

the

substituent at

this position.

-CH2-CH2OH ~28, ~59 ~30, ~60 ~68, ~59 ~48, ~58 The chemical

shift of the

carbon

directly
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attached to

the ring is

highly

diagnostic for

each isomer.

Expert Insight: The combination of 1H and 13C NMR is exceptionally powerful. For instance,

the absence of a proton signal around 5.5-6.0 ppm in the 1H NMR spectrum is a strong

indicator of a C5-substituted uracil. Similarly, the significant downfield shift of the C4 carbon in

the 13C NMR spectrum is a hallmark of an O4-alkoxy pyrimidine. Two-dimensional NMR

experiments like HSQC and HMBC can be used to unequivocally connect the proton and

carbon signals, confirming the substitution pattern.

Experimental Protocol: NMR Spectroscopy
This protocol outlines the general steps for acquiring 1H and 13C NMR spectra.

Sample Preparation

Data Acquisition

Data Analysis

1. Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube. 2. Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

3. Place the NMR tube in the spectrometer. 4. Acquire a 1D 1H spectrum. Optimize parameters such as the number of scans and relaxation delay. 5. Acquire a 1D 13C spectrum. This will require a longer acquisition time than the 1H spectrum.

6. Process the spectra (Fourier transform, phase correction, baseline correction). 7. Integrate the 1H signals and assign the chemical shifts for both 1H and 13C spectra.
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Figure 2: Workflow for NMR spectral acquisition.

Mass Spectrometry: Confirming Molecular Weight
and Uncovering Fragmentation Patterns
Mass spectrometry is essential for confirming the molecular weight of the isomers and can

provide structural information through the analysis of fragmentation patterns. For these

isomers, the molecular weight is identical (170.15 g/mol ), so differentiation must come from

their distinct fragmentation behavior under techniques like Electron Ionization (EI) or Collision-

Induced Dissociation (CID).

Predicted Mass Fragmentation Patterns (Electron
Ionization)
The position of the hydroxyethyl group will dictate the most favorable fragmentation pathways.
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Isomer
Key Predicted Fragments
(m/z)

Fragmentation Rationale

5-(2-hydroxyethyl)uracil 139, 125, 112

Loss of CH2OH (m/z 31) via

McLafferty rearrangement is a

likely pathway. Subsequent

loss of CO and other small

molecules from the ring.

6-(2-hydroxyethyl)uracil 141, 124, 96

Likely to undergo a retro-Diels-

Alder reaction, a common

fragmentation pathway for 6-

substituted uracils.

O4-(2-hydroxyethyl)uracil 126, 98, 81

Cleavage of the ether bond to

lose the hydroxyethyl group

(m/z 45) or ethylene oxide (m/z

44).

N1-(2-hydroxyethyl)uracil 140, 112, 84

Cleavage of the N-C bond of

the side chain, with loss of

CH2O (m/z 30) or C2H4O (m/z

44).

Expert Insight: The fragmentation of the uracil ring itself can be complex, but the initial

fragmentation of the 2-hydroxyethyl side chain is often the most diagnostic feature. The loss of

a neutral fragment of 31 Da (CH2OH) would strongly suggest the 5-isomer, while the loss of 45

Da (C2H5O) would be indicative of the O4-isomer. High-resolution mass spectrometry (HRMS)

is invaluable for determining the elemental composition of the fragment ions, further aiding in

the elucidation of the fragmentation pathways.

Experimental Protocol: Mass Spectrometry (Electron
Ionization)
This protocol describes the general procedure for obtaining an EI mass spectrum.
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Sample Introduction

Ionization

Mass Analysis & Detection

1. Introduce a small amount of the solid or a concentrated solution of the sample into the mass spectrometer via a direct insertion probe or GC inlet.

2. Volatilize the sample in the ion source. 3. Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).

4. Accelerate the resulting ions into the mass analyzer. 5. Separate the ions based on their mass-to-charge (m/z) ratio. 6. Detect the ions and generate the mass spectrum.
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Figure 3: Workflow for Electron Ionization Mass Spectrometry.

Conclusion: A Multi-faceted Approach to Isomer
Identification
The unambiguous identification of 5-(2-hydroxyethyl)uracil and its isomers requires a

synergistic application of multiple spectroscopic techniques. UV-Vis spectroscopy offers a rapid

preliminary assessment, particularly for identifying the O4-substituted isomer. Mass

spectrometry confirms the molecular weight and provides valuable structural clues through

fragmentation analysis. However, it is the detailed analysis of 1H and 13C NMR spectra that

provides the definitive evidence for the precise location of the 2-hydroxyethyl group on the

uracil ring.

By understanding the predicted spectral differences outlined in this guide and employing the

standardized experimental protocols, researchers can confidently characterize these important
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molecules, paving the way for a deeper understanding of their biological roles and the

development of novel therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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